2-Chloro-4-(2-fluoro-5-methylphenyl)phenol
Description
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol is an organic compound with the molecular formula C13H10ClFO It is a derivative of phenol, characterized by the presence of chloro, fluoro, and methyl substituents on the aromatic ring
Properties
IUPAC Name |
2-chloro-4-(2-fluoro-5-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-12(15)10(6-8)9-3-5-13(16)11(14)7-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQKXGBNRRBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685892 | |
| Record name | 3-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-12-4 | |
| Record name | 3-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the chlorination of 2-fluoro-5-methylphenol followed by a coupling reaction with a suitable chloro-substituted phenyl derivative can yield the desired product. The reaction conditions need to be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes due to its reactive functional groups
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, affecting their function. The chloro and fluoro substituents can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
- 2-Chloro-4-fluorophenol
- 2-Chloro-5-methylphenol
- 2-Chloro-4-fluoro-5-nitrophenol
Comparison: 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol is unique due to the presence of both chloro and fluoro substituents along with a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
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